molecular formula C7H18Cl2N2 B8036202 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine dihydrochloride

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine dihydrochloride

Cat. No.: B8036202
M. Wt: 201.13 g/mol
InChI Key: ASVGYIOQKGQZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine dihydrochloride is a chemical compound with a cyclobutane ring structure, featuring an aminomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the cyclobutane ring, often through a nucleophilic substitution reaction.

    Dimethylation: The final step is the dimethylation of the amine group, which can be achieved using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cycloaddition, substitution, and methylation reactions sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-6(4-7)5-8;;/h6-7H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVGYIOQKGQZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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